molecular formula C8H17NO B2992339 (1S,2S)-2-Aminocyclooctan-1-ol CAS No. 1551-75-3

(1S,2S)-2-Aminocyclooctan-1-ol

Cat. No.: B2992339
CAS No.: 1551-75-3
M. Wt: 143.23
InChI Key: DUJAFYDYPPBLOY-YUMQZZPRSA-N
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Description

(1S,2S)-2-Aminocyclooctan-1-ol is a chiral amino alcohol featuring an eight-membered cyclooctane ring with hydroxyl and amino groups at positions 1 and 2, respectively.

Properties

IUPAC Name

(1S,2S)-2-aminocyclooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAFYDYPPBLOY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@H](CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclooctan-1-ol typically involves the reduction of a corresponding ketone or the amination of a cyclooctene derivative. One common method is the catalytic hydrogenation of 2-aminocyclooctanone using a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclooctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclooctane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(1S,2S)-2-Aminocyclooctan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Aminocyclooctan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2S)-2-Aminocyclooctan-1-ol with key analogs, including cyclopropane, cyclopentane, cyclohexane, and diphenyl-substituted derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Ring Size Substituents Boiling Point (°C) pKa (Predicted/Measured) Key References
This compound C8H15NO 141.21 8 -OH, -NH2 N/A N/A Inferred
(1S,2S)-2-Aminocyclopropan-1-ol C3H7NO 73.10 3 -OH, -NH2 N/A N/A
(1S,2S)-2-(Methylamino)cyclopentanol C6H13NO 115.17 5 -OH, -NHCH3 189.6 (Predicted) 15.02 (Predicted)
(1S,2R)-2-(Methylamino)cyclopentanol C6H13NO 115.17 5 -OH, -NHCH3 N/A N/A
(1S,2R)-2-Aminocyclohexanol C6H13NO 115.17 6 -OH, -NH2 N/A N/A
(S)-2-Amino-1,1-diphenylpropan-1-ol C15H17NO 227.30 N/A -OH, -NH2, 2×Ph N/A N/A
Key Observations:

Ring Size and Strain: Cyclopropane derivatives (e.g., C3H7NO) exhibit high ring strain, which may enhance reactivity but reduce stability compared to larger rings like cyclooctane . Cyclopentane and cyclohexane analogs (C6H13NO) balance moderate ring strain with stability, making them common scaffolds in medicinal chemistry .

The diphenylpropanol derivative (C15H17NO) demonstrates how aromatic substituents drastically increase molar mass and steric bulk, which may limit applications in enantioselective synthesis but enhance chiral recognition in certain contexts .

Predicted vs. Measured Properties :

  • Boiling points and pKa values for cyclopentane derivatives are predicted computationally, highlighting the need for experimental validation .

Biological Activity

(1S,2S)-2-Aminocyclooctan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclooctane ring with an amino and a hydroxyl group, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₅NO
  • Molecular Weight : 155.21 g/mol
  • Structure : The compound features a cyclooctane ring with specific stereochemistry that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction is facilitated through hydrogen bonding and non-covalent interactions, leading to alterations in enzyme activity or receptor function.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can bind to receptors involved in neurotransmission and other signaling pathways, potentially influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies have suggested that compounds structurally related to this compound may possess antitumor properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases.

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, this compound may exhibit neuroprotective effects. Research into related amino alcohols has shown potential benefits in neurodegenerative models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(1R,2R)-2-Amino-1-methylcyclobutan-1-olCyclobutane ring with an amino groupAntitumor activity
(1S,2R)-Cyclohexanol derivativesCyclohexane structureNeuroactive properties
(1R,2R)-Cyclopropyl derivativesSmaller cyclopropane ringEnzyme inhibition

This table illustrates how variations in structure impact the biological activities of these compounds.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of related compounds:

  • Antitumor Mechanisms : In vitro studies on similar amino alcohols have shown significant inhibition rates against various cancer cell lines such as HepG2 and A549. For example:
    • Inhibition Rates :
      • HepG2: 99.98% at 30 μM.
      • A549: 100.07% at 30 μM.
    • IC50 Values :
      • HepG2: 6.92 μM.
      • A549: 8.99 μM.
    These findings suggest that this compound could have comparable effects if further studied.
  • Neuroprotective Studies : Research on structurally similar compounds indicates potential neuroprotective roles through modulation of neurotransmitter systems. For instance, derivatives have shown promise in reducing oxidative stress in neuronal models.

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